tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which is often associated with various pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to various changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidines class are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been known to exhibit a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyridopyrimidine core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Uniqueness
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its specific tert-butyl and amino substituents, which can influence its pharmacokinetic properties and biological activity. These substituents may enhance its stability, solubility, and ability to interact with biological targets compared to other pyridopyrimidine derivatives.
Properties
IUPAC Name |
tert-butyl 2-amino-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(2,3)19-11(18)16-5-8-7(9(17)6-16)4-14-10(13)15-8/h4H,5-6H2,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYAQRZOEAGCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.